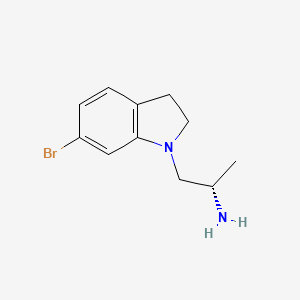

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

VER-3323の合成には、インドリンアルキルアミン誘導体の調製が含まれます . 特定の合成経路および反応条件は、機密情報であり、公表されていません。 バーナリスグループplcからの独占ライセンスの下で製造および販売されていることが知られています .

化学反応の分析

VER-3323は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応機構は公表されていません。

還元: VER-3323を含む還元反応も可能ですが、特定の試薬および条件は公表されていません。

これらの反応に用いられる一般的な試薬および条件は、入手可能な文献には明記されていません。 これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります。

科学研究への応用

VER-3323は、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Medicinal Chemistry

Antidepressant Properties

Research indicates that (2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine exhibits potential antidepressant effects. It acts on serotonin receptors, particularly the 5-HT_1A receptor, which is crucial in the modulation of mood and anxiety. Studies have shown that compounds with similar structures can enhance serotonergic transmission, suggesting that this compound may be effective in treating depressive disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Ligand Activity

this compound has been characterized as a ligand with activity across multiple biological targets. It is classified as a synthetic organic compound with significant binding affinity to various receptors involved in neurotransmission. The ligand activity visualization charts indicate its efficacy across different species and targets, providing insights into its pharmacological profile .

Potential in Pain Management

Preliminary studies suggest that this compound may have analgesic properties. By modulating pain pathways through interaction with specific receptors, it could serve as a candidate for developing new pain relief medications .

Table 1: Summary of Research Findings on this compound

作用機序

類似化合物との比較

VER-3323は、5-ヒドロキシトリプタミン2Bおよび5-ヒドロキシトリプタミン2Cセロトニン受容体に対する高い選択性において独自性があります . 類似の化合物には、次のようなものがあります。

1-(3-クロロフェニル)ピペラジン (m-CPP): 食餌摂取量も減少させる、非選択的な5-ヒドロキシトリプタミン2Cセロトニン受容体アゴニスト.

SB-242084: セロトニン受容体活性化の効果を研究するために研究で使用される、選択的な5-ヒドロキシトリプタミン2Cセロトニン受容体アンタゴニスト.

VER-3323の独自性は、経口活性と5-ヒドロキシトリプタミン2Bおよび5-ヒドロキシトリプタミン2Cセロトニン受容体に対する高い選択性にあるため、これらの受容体が食餌摂取量に果たす役割と潜在的な治療用途を研究するための貴重なツールとなっています .

生物活性

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine, also known as a derivative of the indole alkaloids, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity, particularly in neuropharmacology and potential antidepressant effects.

The molecular formula of this compound is C11H15BrN2. It has a molecular weight of approximately 239.15 g/mol . The compound features a bromine atom at the 6-position of the indole ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on neurotransmitter systems, particularly serotonin receptors. The structural modifications in the indole framework allow for enhanced binding affinity to serotonin reuptake transporters and receptors, suggesting a mechanism that could lead to antidepressant-like effects .

Antidepressant Effects

Studies have shown that derivatives of indole compounds exhibit significant antidepressant activity. For instance, the compound's ability to modulate serotonin levels in the brain is pivotal for its potential therapeutic effects. In animal models, administration of this compound has demonstrated a decrease in depressive-like behaviors, supporting its role as a candidate for further development in treating mood disorders .

Inhibition of Enzymatic Activity

In vitro studies have indicated that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For example, it has been observed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, further contributing to its antidepressant properties .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors | |

| MAO Inhibition | Increased serotonin levels | |

| Neuroprotective | Potential neuroprotective effects |

Case Study: Animal Model Assessment

In a controlled study involving rodents, this compound was administered over a period of two weeks. Behavioral assessments using the forced swim test and tail suspension test indicated a significant reduction in immobility time compared to control groups. These findings suggest that the compound effectively alleviates symptoms associated with depression-like states .

特性

CAS番号 |

259857-99-3 |

|---|---|

分子式 |

C11H15BrN2 |

分子量 |

255.15 g/mol |

IUPAC名 |

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H15BrN2/c1-8(13)7-14-5-4-9-2-3-10(12)6-11(9)14/h2-3,6,8H,4-5,7,13H2,1H3/t8-/m0/s1 |

InChIキー |

QGRQJMXAQYGAKK-QMMMGPOBSA-N |

SMILES |

CC(CN1CCC2=C1C=C(C=C2)Br)N |

異性体SMILES |

C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N |

正規SMILES |

CC(CN1CCC2=C1C=C(C=C2)Br)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

VER-3323; VER 3323; VER3323; Lopac-V-1889; Lopac V-1889. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。